molecular formula C12H10OSe B8791759 Diphenyl selenoxide CAS No. 7304-91-8

Diphenyl selenoxide

Cat. No.: B8791759
CAS No.: 7304-91-8
M. Wt: 249.18 g/mol
InChI Key: OOZCGWBPTPQVFX-UHFFFAOYSA-N
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Description

Diphenyl selenoxide is an organoselenium compound with the molecular formula (C₆H₅)₂SeO. It is a member of the selenoxide family, characterized by the presence of a selenium atom bonded to an oxygen atom and two phenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl selenoxide can be synthesized through the oxidation of diphenyl diselenide. The most common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows: [ \text{(C₆H₅)₂Se₂} + \text{H₂O₂} \rightarrow \text{(C₆H₅)₂SeO} + \text{H₂O} ]

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of its applications. the principles of its synthesis remain the same, involving the controlled oxidation of diphenyl diselenide under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diphenyl selenoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to diphenyl selenone.

    Reduction: It can be reduced back to diphenyl diselenide.

    Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various electrophiles can be used to introduce different substituents.

Major Products Formed:

    Oxidation: Diphenyl selenone.

    Reduction: Diphenyl diselenide.

    Substitution: Various substituted selenoxides depending on the electrophile used.

Scientific Research Applications

Diphenyl selenoxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: It has been studied for its potential antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its potential use in cancer treatment.

    Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which diphenyl selenoxide exerts its effects is primarily through its ability to act as an oxidizing agent. The selenium atom in this compound can undergo redox reactions, allowing it to participate in various chemical transformations. In biological systems, it can mimic the activity of selenoenzymes, contributing to its antioxidant properties.

Comparison with Similar Compounds

    Diphenyl diselenide: The precursor to diphenyl selenoxide, it can be oxidized to form this compound.

    Diphenyl selenone: A further oxidized form of this compound.

    Phenyl selenol: Another organoselenium compound with different reactivity.

Uniqueness: this compound is unique due to its specific oxidation state and the presence of two phenyl groups, which influence its reactivity and stability. Its ability to undergo various redox reactions makes it a versatile reagent in organic synthesis and catalysis.

Properties

CAS No.

7304-91-8

Molecular Formula

C12H10OSe

Molecular Weight

249.18 g/mol

IUPAC Name

phenylseleninylbenzene

InChI

InChI=1S/C12H10OSe/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

OOZCGWBPTPQVFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se](=O)C2=CC=CC=C2

Origin of Product

United States

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